2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H9ClO3 and a molecular weight of 236.65 .
Molecular Structure Analysis
The molecule “methyl (2S)-2-[(6-chloro-2H-chromen-3-yl)formamido]propanoate” contains a total of 35 bonds. There are 21 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Physical and Chemical Properties Analysis
The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a solid at room temperature. It has a predicted melting point of 138.98° C and a predicted boiling point of 449.5° C at 760 mmHg. The predicted density is 1.5 g/cm3 and the predicted refractive index is n20D 1.69 .Scientific Research Applications
Facile Synthesis
A study by Guha et al. (2015) discusses a facile synthesis method involving 2-hydroxychalcones and indane-1,3-dione, yielding 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones. This method demonstrates the compound's utility in creating complex structures through an aerial oxidation process, highlighting its potential in synthetic chemistry for developing novel compounds with specific functions (Guha et al., 2015).
Nucleophilic Addition Reactions
Mahmoud et al. (2008) explore the synthesis and reactions of indeno[1,2-c]chromene derivatives, revealing the compound's propensity for undergoing nucleophilic addition. This property can be exploited in designing and synthesizing new molecules with potential biological or material applications (Mahmoud et al., 2008).
Tautomeric Stabilization
Sigalov et al. (2019) have synthesized derivatives showing tautomeric stabilization facilitated by intra- and intermolecular hydrogen bonds. This study provides insights into the compound's structural flexibility and its implications for designing molecules with specific physicochemical properties (Sigalov et al., 2019).
Three-Component Condensation Reaction
Sadeghi et al. (2015) report the synthesis of indeno[1,2-b]chromene derivatives via a three-component condensation reaction, showcasing the compound's versatility in forming functionalized structures. This method points to its potential in organic synthesis, particularly in creating molecules with biological relevance or material science applications (Sadeghi et al., 2015).
Novel Scaffolds Synthesis
Al-Kawkabani et al. (2013) describe the synthesis of novel scaffolds based on the reaction with various active methylene compounds, indicating the compound's utility in generating diverse molecular architectures. This capability is crucial for the development of new drugs or materials with specific properties (Al-Kawkabani et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[(6-chloro-2H-chromen-3-yl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO3/c20-13-5-6-17-12(9-13)7-11(10-23-17)8-16-18(21)14-3-1-2-4-15(14)19(16)22/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXKDSZGICTWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.